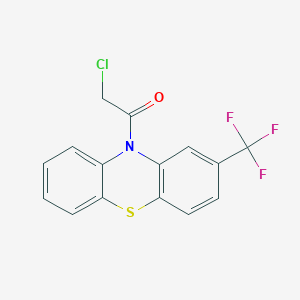

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

CAS No.: 38221-55-5

Cat. No.: VC2126062

Molecular Formula: C15H9ClF3NOS

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38221-55-5 |

|---|---|

| Molecular Formula | C15H9ClF3NOS |

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | 2-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |

| Standard InChI | InChI=1S/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2 |

| Standard InChI Key | NAQGVVKCOQMRPX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCl |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone belongs to the phenothiazine class of compounds, which are known for their diverse applications in pharmaceutical development. The compound is registered with CAS No. 38221-55-5 and has the molecular formula C15H9ClF3NOS with a molecular weight of 343.8 g/mol .

The IUPAC name of this compound is 2-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone, which describes its structural elements accurately. The structure consists of a phenothiazine core (a tricyclic compound with nitrogen and sulfur in the ring system) that has been substituted with a trifluoromethyl group at position 2 and a chloroacetyl group at position 10 (the nitrogen position).

Structural Identifiers

The compound can be identified using several standardized chemical identifiers, which are essential for database searches and chemical information management:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2 |

| Standard InChIKey | NAQGVVKCOQMRPX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCl |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCl |

These identifiers provide unique representations of the molecular structure that can be used in computational chemistry and chemical databases.

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone are critical for understanding its behavior in various chemical reactions and its potential applications in research.

Physical Properties

The compound exhibits several notable physical properties, many of which have been determined through predictive models:

| Property | Value | Method |

|---|---|---|

| Boiling Point | 502.6±50.0 °C | Predicted |

| Density | 1.476±0.06 g/cm³ | Predicted |

| pKa | -6.37±0.20 | Predicted |

These predicted values suggest that the compound has a high boiling point, which is consistent with its molecular weight and the presence of multiple aromatic rings .

Chemical Reactivity

The chemical reactivity of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is influenced by several functional groups within its structure:

-

The chloroacetyl group (-C(=O)CH₂Cl) at the nitrogen position (position 10) of the phenothiazine ring system serves as a reactive center for nucleophilic substitution reactions.

-

The trifluoromethyl group (-CF₃) at position 2 enhances the compound's lipophilicity and stability, which are desirable properties in drug design.

-

The phenothiazine core provides a rigid, planar structure that can participate in π-π stacking interactions with aromatic systems.

These structural features contribute to the compound's potential utility in organic synthesis and pharmaceutical applications.

Synthesis Methods

The synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone involves a specific reaction pathway that has been documented in scientific literature.

Standard Synthetic Route

The primary method for synthesizing this compound involves the reaction of 2-trifluoromethyl phenothiazine with chloroacetyl chloride in a suitable solvent:

-

The starting material, 2-trifluoromethyl phenothiazine, is prepared or obtained commercially.

-

Chloroacetyl chloride is used as the acylating agent.

-

The reaction is typically carried out in toluene as the solvent.

-

The reaction temperature ranges from 0°C to 80°C.

-

The reaction proceeds over several hours to achieve high yields of the desired product.

Synthetic Details from Research Literature

In research contexts, the compound has been synthesized as part of a series of phenothiazine derivatives. According to published procedures, 2-substituted phenothiazine derivatives (including those with trifluoromethyl substituents) can be treated with chloroacetyl chloride using triethylamine as a base to yield 2-chloro-1-(10H-phenothiazin-10-yl)ethanone derivatives .

The general reaction scheme can be represented as:

2-trifluoromethyl phenothiazine + chloroacetyl chloride → 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone + HCl

This synthetic route allows for the efficient preparation of the target compound with good yields under relatively mild conditions.

Applications in Research and Development

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone has garnered interest in various research fields, particularly in pharmaceutical development and medicinal chemistry.

Pharmaceutical Applications

The phenothiazine class of compounds, to which this molecule belongs, has historically been significant in the development of various pharmaceuticals, particularly those with neuroactive properties. The specific applications of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone include:

-

Serving as an intermediate in the synthesis of more complex drug candidates

-

Providing a scaffold for the development of compounds with potential therapeutic effects

-

Acting as a structural element in the design of novel pharmacological agents

Cannabinoid Receptor Research

Recent research has highlighted the potential of phenothiazine derivatives, including compounds similar to 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, in the development of peripherally acting cannabinoid 1 (CB1) receptor antagonists . This represents a novel therapeutic approach for the management of obesity.

The compound's structure aligns with key pharmacophoric features required for CB1 receptor binding:

-

The phenyl rings of the phenothiazine scaffold align with required ring features

-

The trifluoromethyl group occupies a hydrophobic feature position in the pharmacophore model

-

The carbonyl group in the chloroacetyl moiety can serve as a hydrogen bond acceptor, potentially interacting with key amino acid residues such as Lys192 in the CB1 receptor binding site

These structural characteristics make the compound and its derivatives promising candidates for further exploration in cannabinoid receptor research.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone and related compounds is crucial for drug development efforts.

Pharmacophore Model Insights

Research on phenothiazine derivatives has identified a pharmacophore model denoted as AHRR (A = hydrogen bond acceptor, H = hydrophobic feature, R = aromatic rings), which guides the design of compounds with potential CB1 receptor activity .

In this model, the structural features of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone contribute to its potential biological activity:

-

The trifluoromethyl group serves as a hydrophobic feature (H) in the pharmacophore model

-

The carbonyl oxygen in the chloroacetyl group can function as a hydrogen bond acceptor (A)

-

The two phenyl rings of the phenothiazine scaffold align with the required ring features (RR)

Modifications to these key structural elements can significantly impact the compound's biological activity, as evidenced by structure-activity relationship studies in related compounds.

Comparison with Related Compounds

The structural similarity between 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone and related compounds provides valuable insights into the effects of structural modifications on physical properties and potential biological activity.

One closely related compound is 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one, which differs by having an additional carbon in the chloroalkyl chain. This structural difference results in distinct properties and potentially different biological activities.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone | C15H9ClF3NOS | 343.8 g/mol | Contains a chloroacetyl group |

| 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one | C16H11ClF3NOS | 357.8 g/mol | Contains a chloropropanoyl group |

The additional methylene group in the chloropropanoyl derivative affects the compound's lipophilicity, molecular flexibility, and potentially its interaction with biological targets.

Further Chemical Modifications and Derivatives

The reactive chloromethyl group in 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone makes it a valuable intermediate for further chemical modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume